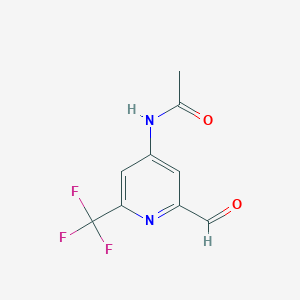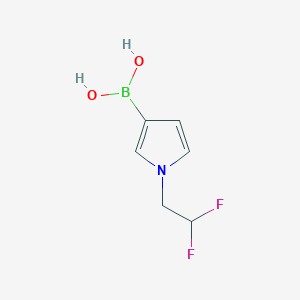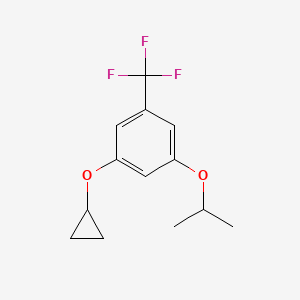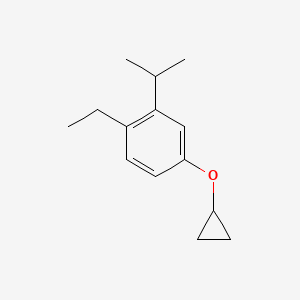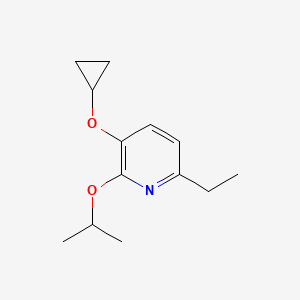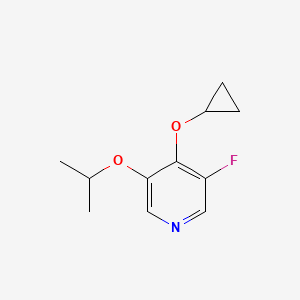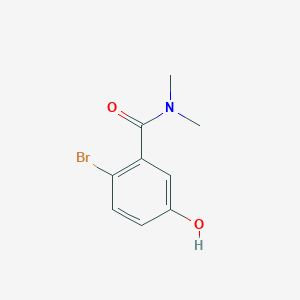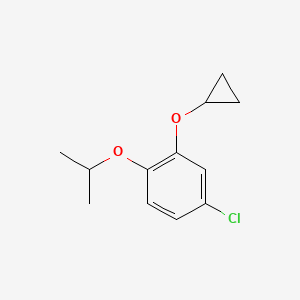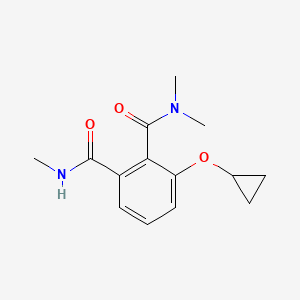![molecular formula C8H7ClFNO B14841354 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone can be synthesized through a multi-step processThe chloromethylation can be achieved using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the chloromethyl group can facilitate covalent bonding with target proteins.
Comparación Con Compuestos Similares
1-[4-(Chloromethyl)-2-thienyl]ethanone: This compound has a similar structure but with a thienyl ring instead of a pyridine ring.
1-[4-(Chloromethyl)-6-bromopyridin-2-YL]ethanone: This compound has a bromine atom instead of a fluorine atom.
Uniqueness: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone is unique due to the presence of both a chloromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-6-fluoropyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3 |
Clave InChI |
YCPCTRASEWHSIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


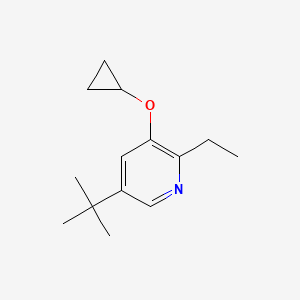
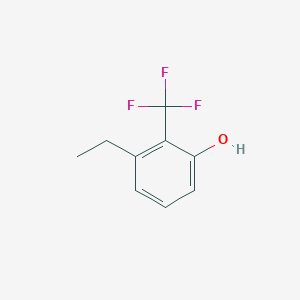
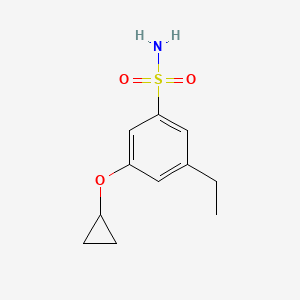
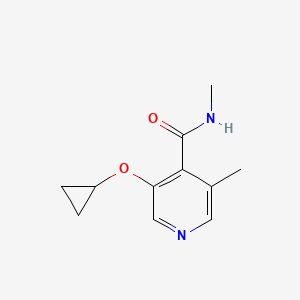
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
